molecular formula C2H5Cl B1197429 Chloroethane CAS No. 75-00-3

Chloroethane

Cat. No.: B1197429
CAS No.: 75-00-3
M. Wt: 64.51 g/mol
InChI Key: HRYZWHHZPQKTII-UHFFFAOYSA-N
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Description

Chloroethane (C₂H₅Cl), also known as ethyl chloride, is a volatile chlorinated hydrocarbon with a molecular weight of 64.51 g/mol. It is a colorless gas at room temperature with a boiling point of 12.3°C and a flash point of −50°C, making it highly flammable . Its dipole moment is 2.06 D, reflecting moderate polarity . Historically, this compound has been used as a topical anesthetic, refrigerant, and intermediate in organic synthesis (e.g., tetraethyllead production) . Modern applications include its role in pharmaceutical research and as a solvent .

This compound is metabolized via two pathways: cytochrome P-450 oxidation (yielding acetaldehyde) and glutathione conjugation, with the latter dominating at high exposures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethane can be synthesized through several methods:

    Ethanol and Hydrochloric Acid Reaction: This method involves the reaction of ethanol with hydrochloric acid, producing this compound and water. [ \text{C}_2\text{H}_5\text{OH} + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl} + \text{H}_2\text{O} ]

    Ethylene and Hydrogen Chloride Reaction: Ethylene reacts with hydrogen chloride in the presence of a catalyst such as aluminum chloride at temperatures between 130°C and 250°C. [ \text{C}_2\text{H}_4 + \text{HCl} \rightarrow \text{C}_2\text{H}_5\text{Cl} ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylene with hydrogen chloride. This process is favored due to its economic efficiency and higher yield. The reaction is carried out in a continuous process using a fixed-bed reactor filled with a catalyst such as zinc chloride or aluminum chloride .

Chemical Reactions Analysis

Chloroethane undergoes various chemical reactions, including:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. For example, reaction with sodium hydroxide produces ethanol. [ \text{C}_2\text{H}_5\text{Cl} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{NaCl} ]

    Elimination Reactions: When heated with alcoholic potassium hydroxide, this compound undergoes dehydrohalogenation to form ethylene. [ \text{C}_2\text{H}_5\text{Cl} + \text{KOH} \rightarrow \text{C}_2\text{H}_4 + \text{KCl} + \text{H}_2\text{O} ]

    Oxidation Reactions: this compound can be oxidized to produce acetaldehyde and acetic acid under specific conditions.

Scientific Research Applications

Chemical Synthesis

Ethylating Agent
Chloroethane is widely used as an ethylating agent in organic synthesis. It reacts with aluminum to produce ethylaluminum sesquichloride, which serves as a precursor for various organoaluminum compounds utilized in polymer production . Additionally, it is employed in the conversion of cellulose to ethylcellulose, a thickening agent used in paints and cosmetics .

Production of Dyes and Pharmaceuticals
this compound is integral in the manufacture of dyes and pharmaceuticals. Its role as a solvent facilitates chemical reactions necessary for synthesizing complex organic molecules .

Medical Applications

Topical Anesthetic
Due to its low boiling point, this compound can be applied topically to produce rapid cooling effects. This property allows it to act as a mild anesthetic during medical procedures such as removing splinters or incising abscesses . It was historically used to induce general anesthesia before transitioning to other anesthetics like diethyl ether .

Diagnostic Tool in Dentistry
In dental practice, this compound is utilized to diagnose "dead teeth." A small amount is applied to the tooth; if the pulp is alive, the patient experiences discomfort that subsides upon removal of the application .

Environmental Applications

Remediation of Contaminated Sites
this compound has been studied for its potential in environmental remediation technologies, particularly for treating dense non-aqueous phase liquids (DNAPLs) in contaminated groundwater systems . Its volatility aids in the vapor extraction processes used to remediate sites contaminated with chlorinated solvents.

Historical Context and Current Trends

Historically, this compound was extensively used in producing tetraethyl lead (TEL), an anti-knock additive for gasoline. However, this application has diminished significantly due to regulatory changes aimed at reducing lead exposure in the environment . The decline in TEL usage has led to a reduced demand for this compound.

Toxicological Considerations

This compound's applications are accompanied by health risks. Studies have indicated potential carcinogenic effects based on animal models, where inhalation exposure resulted in increased incidences of tumors . The U.S. Environmental Protection Agency has not classified this compound as a carcinogen but acknowledges its toxicological profile necessitates careful handling due to flammability and potential health impacts from exposure .

Data Summary

Application Area Specific Uses Health Risks
Chemical SynthesisEthylating agent, production of ethyl cellulosePotential carcinogenic effects
Medical ApplicationsTopical anesthetic, dental diagnosticsInhalation risks
Environmental RemediationTreatment of DNAPLsVolatile organic compound concerns
Historical UseProduction of tetraethyl leadDecreased due to regulatory changes

Mechanism of Action

Chloroethane exerts its effects primarily through its action as a local anesthetic. It works by inhibiting the propagation of nerve signals, thereby numbing the area of application. This is achieved by decreasing the excitability of nerve tissues and altering the activity of ion channels involved in action potentials .

Comparison with Similar Compounds

Comparison with Similar Chlorinated Ethanes

Physical and Chemical Properties

Table 1 compares key properties of chloroethane with its chlorinated analogs:

Compound Molecular Formula Boiling Point (°C) Dipole Moment (D) Flash Point (°C) Carcinogenicity Classification
This compound C₂H₅Cl 12.3 2.06 −50 Low-potency carcinogen (NTP)
1,1-Dithis compound C₂H₄Cl₂ 57.3 1.80 −18 Not classifiable (EPA Group D)
1,2-Dithis compound C₂H₄Cl₂ 83.5 1.50 13 Likely human carcinogen (NIOSH)
1,1,1-Trithis compound C₂H₃Cl₃ 74.1 1.78 None Suspected carcinogen (NIOSH)
1,1,2-Trithis compound C₂H₃Cl₃ 113.7 1.96 None Human carcinogen (NIOSH)

Key Observations :

  • Volatility : this compound’s low boiling point makes it more volatile than its analogs, influencing its environmental persistence and adsorption behavior .
  • Polarity : Higher dipole moments in this compound and 1,1,2-trithis compound correlate with stronger intermolecular interactions .
  • Flammability: this compound’s extreme flammability contrasts with non-flammable trichloroethanes, impacting safety protocols .

Reactivity and Metabolic Pathways

  • Reaction with Chlorine Atoms : this compound reacts with Cl atoms at a rate constant of $ k = 4.91 \times 10^{-12} \, T^{0.47} \, \exp(-82/T) \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $, slower than 1,1-dithis compound due to steric and electronic effects .
  • Metabolism: this compound undergoes glutathione conjugation (GST pathway) and CYP2E1 oxidation, producing acetaldehyde—a suspected carcinogen. In contrast, 1,1,1-trithis compound is primarily oxidized to trichloroethanol, which is less genotoxic .

Toxicity and Carcinogenicity

  • 1,2-Dithis compound: A potent genotoxic carcinogen, inducing liver and lung tumors in rodents via DNA alkylation .

Regulatory Stances :

  • NIOSH recommends treating 1,2-dithis compound and 1,1,2-trithis compound as human carcinogens, while this compound is monitored due to inconsistent evidence .
  • The EPA classifies this compound as a low-potency carcinogen, contrasting with NIOSH’s caution .

Environmental Fate and Degradation

  • This compound : High volatility leads to rapid atmospheric dispersion, with a half-life of ~40 days via hydroxyl radical oxidation .
  • 1,1,1-Trithis compound : Persistent in groundwater due to low biodegradability, whereas 1,2-dithis compound degrades faster via hydrolytic dechlorination .

Analytical Methods

  • This compound : Quantified using GC-MS with activated charcoal samplers, achieving detection limits <10 ppb .
  • 1,1-Dithis compound : Requires NIOSH Method S123 for workplace monitoring, reflecting its higher stability and accumulation risk .

Biological Activity

Chloroethane, also known as ethyl chloride, is a colorless gas with a sweet odor, commonly used as a solvent and in the production of other chemicals. Its biological activity has been extensively studied, particularly concerning its toxicity and potential carcinogenic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound (CAS number 75-00-3) is primarily encountered through inhalation, although it can also be absorbed via dermal contact and ingestion. Its volatility allows for rapid absorption in humans and animals, with approximately 30% of inhaled this compound exhaled within one hour . The compound undergoes metabolic processes primarily in the liver, where it is oxidatively dechlorinated to form acetaldehyde, a process that involves cytochrome P450 enzymes .

Toxicological Profile

Health Effects
this compound's biological activity manifests in various health effects, particularly affecting the neurological, reproductive, and developmental systems. Key findings include:

  • Neurological Effects : Inhalation exposure has been linked to neurological impairment. Studies suggest that this compound may cause symptoms consistent with central nervous system depression .
  • Reproductive Effects : Animal studies indicate potential reproductive toxicity; however, these effects remain classified as uncharacterized due to inconsistent findings across studies .
  • Developmental Effects : Significant evidence points to developmental toxicity in animal models, particularly concerning skeletal malformations in offspring following maternal exposure during pregnancy .

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on limited evidence from animal studies. Notably, a study involving Fischer 344 rats and B6C3F1 mice revealed increased incidences of skin tumors and rare glial cell tumors after prolonged exposure .

Table 1: Summary of Carcinogenicity Studies

Study TypeSpeciesExposure DurationTumor Incidence
Long-term InhalationFischer Rats102 weeksSkin tumors: 9/50 treated vs. 4/50 control
Long-term InhalationB6C3F1 Mice102 weeksGlial cell tumors: 3/50 treated
Short-term InhalationGuinea PigsVarious durationsLethality at high concentrations

This compound's toxicity is attributed to several mechanisms:

  • Oxidative Stress : The metabolism of this compound leads to the formation of reactive metabolites that can induce oxidative stress and cellular damage.
  • Alkylating Properties : As an alkylating agent, this compound can interact with DNA, potentially leading to mutations and cancer development .
  • Glutathione Conjugation : this compound is conjugated with glutathione in the liver, which may deplete glutathione levels in other tissues such as the lungs and uterus, contributing to its toxic effects .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Occupational Exposure : A case study involving workers exposed to this compound showed increased reports of neurological symptoms, including headaches and dizziness, correlating with high exposure levels.
  • Animal Models : In a study involving pregnant mice exposed to this compound during gestation days 6-15, a significant increase in skeletal malformations was noted in offspring compared to controls .

Q & A

Basic Research Questions

Q. What are the primary laboratory synthesis methods for chloroethane, and how do they differ in selectivity and yield?

this compound is commonly synthesized via the reaction of HCl with ethene (C₂H₄) using acid catalysis. This method is preferred due to its high selectivity for monohalogenation and scalability . Alternative routes, such as hydrochlorination of ethanol, may produce byproducts like diethyl ether, reducing yield. Researchers should optimize temperature (typically 30–50°C) and catalyst concentration (e.g., AlCl₃) to minimize side reactions. Gas chromatography (GC) and NMR are recommended for purity validation.

Q. What are the established mechanisms underlying this compound’s acute and chronic toxicity?

this compound acts as a weak alkylating agent, disrupting cellular macromolecules like DNA and proteins. Acute exposure primarily affects the central nervous system, causing dizziness or unconsciousness via lipid membrane interactions . Chronic toxicity studies in rodents suggest hepatic and renal damage due to glutathione depletion and oxidative stress . Methodologically, in vitro assays (e.g., comet assays for DNA damage) and in vivo models (e.g., murine exposure chambers) are critical for mechanistic studies.

Q. How does this compound behave in environmental matrices, and what analytical methods detect its degradation?

this compound volatilizes rapidly from water and soil, with a half-life of ~40 days in air due to hydroxyl radical reactions . Groundwater contamination requires headspace GC or purge-and-trap GC/MS for detection at ppm levels . Aerobic remediation (e.g., bioaugmentation with Pseudomonas spp.) enhances degradation rates by 41% compared to anaerobic systems, as shown in column studies .

Advanced Research Questions

Q. How do reaction kinetics of this compound with atomic chlorine (Cl) and hydrogen (H) vary with temperature and pressure?

Rate constants for Cl + this compound reactions exhibit non-Arrhenius behavior, increasing at low temperatures (200–400 K) due to tunneling effects but decreasing above 500 K . Shock-tube studies (900–1650 K, 0.8–3.2 atm) reveal that pyrolysis follows a radical chain mechanism, with C-Cl bond cleavage as the rate-limiting step . Researchers should employ resonance fluorescence or IR absorption for real-time kinetic monitoring.

Q. What species-specific differences in this compound metabolism explain its carcinogenic potential in mice but not rats?

Physiologically based pharmacokinetic (PBPK) models show mice exhibit higher glutathione-S-transferase (GST) activity, producing more genotoxic S-conjugates, whereas rats prioritize cytochrome P-450 oxidation to less harmful acetaldehyde . Interspecies extrapolation requires quantifying GST isoforms (e.g., mGSTA1-1) and modeling tissue-specific metabolic fluxes.

Q. How can contradictory carcinogenicity classifications of this compound among regulatory agencies be resolved?

NIOSH recommends treating this compound as a potential carcinogen based on rodent tumors , while IARC deems it unclassifiable due to insufficient human data . Harmonizing these requires multi-omics approaches (e.g., transcriptomics of exposed human cell lines) and comparative dose-response modeling across species.

Q. What role does this compound play as an inhibitor in ethylene epoxidation, and how does its efficacy compare to other chlorinated ethanes?

this compound irreversibly adsorbs onto silver catalysts, blocking active sites and reducing ethylene oxide yields. At 0.25 ppm, tetrathis compound (C₂Cl₄) is 30% more effective than this compound due to stronger Cl-Ag interactions . Researchers should use X-ray photoelectron spectroscopy (XPS) to map surface chlorine distribution and correlate with catalytic activity.

Q. What statistical and experimental designs are optimal for evaluating this compound remediation strategies in contaminated groundwater?

Up-flow aerobic column reactors paired with T-tests (α=0.05) effectively quantify degradation efficiency. Time-series analysis of this compound concentration gradients (e.g., via GC port sampling) should account for microbial community shifts using 16S rRNA sequencing .

Properties

IUPAC Name

chloroethane
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InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3
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InChI Key

HRYZWHHZPQKTII-UHFFFAOYSA-N
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Canonical SMILES

CCCl
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Molecular Formula

C2H5Cl
Record name ETHYL CHLORIDE
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DSSTOX Substance ID

DTXSID1020302
Record name Chloroethane
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Molecular Weight

64.51 g/mol
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Physical Description

Ethyl chloride appears as a clear colorless gas with a pungent odor. Flash point -58 °F. Boiling point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Liquid, Colorless gas or liquid (below 54 degrees F) with a pungent, ether-like odor; Note: Shipped as a liquefied compressed gas; [NIOSH], Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor., Colorless gas or liquid (below 54 °F) with a pungent, ether-like odor. [Note: Shipped as a liquefied compressed gas.]
Record name ETHYL CHLORIDE
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Record name Ethane, chloro-
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Boiling Point

54.1 °F at 760 mmHg (NTP, 1992), 12.3 °C @ 760 mm Hg, 54 °F
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Flash Point

-58 °F (NTP, 1992), -50 °C, -58 °F (-50 °C) (Closed cup), -58 °F (liquid), NA (Gas) -58 °F (Liquid)
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Solubility

0.574 g/100 mL at 68 °F (NTP, 1992), 0.574 g/100 ml in water @ 20 °C, 48.3 g/100 ml in alc, 0.447 g/100 g water at 0 °C, Solubility: 0.07 g water/100 g ethyl chloride at 0 °C; 103 g acetone/100 g ethyl chloride at 25 °C; 110 g benzene/100 g ethyl chloride at 25 °C; 87 g n-heptane/100 g ethyl chloride at 25 °C; 48 g ethanol/100 g ethyl chloride at 21 °C; 37 g methanol/100 g ethyl chloride at 25 °C; 0.6 G water/100 g ethyl chloride at 20 °C, For more Solubility (Complete) data for ETHYL CHLORIDE (6 total), please visit the HSDB record page., 0.6%
Record name ETHYL CHLORIDE
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Density

0.906 at 53.96 °F (USCG, 1999) - Less dense than water; will float, 0.9214 @ 0 °C/4 °C, Saturated vapor density= 0.25180 lb/cu ft @ 75 °C, 0.92 (liquid at 32 °F), 0.92 (Liquid at 32 °F), 2.23(relative gas density)
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Record name ETHYL CHLORIDE
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Vapor Density

2.22 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.22 (Air= 1.00), 2.23
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Vapor Pressure

1000 mmHg at 68 °F ; 457 mmHg at 32 °F (NTP, 1992), 1010.0 [mmHg], 1010 mm Hg at 20 °C, 1000 mmHg
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Impurities

If prepared from industrial methylated spirit it contains a small variable proportion of methyl chloride.
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Color/Form

COLORLESS LIQUID, Colorless gas or liquid (below 54 degrees F) ... [Note: Shipped as a liquefied compressed gas].

CAS No.

75-00-3, 68411-72-3
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Melting Point

-218 °F (NTP, 1992), -138.7 °C, -218 °F
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Synthesis routes and methods

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
[Compound]
Name
gamma-aluminum oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C4 -hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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